molecular formula C20H22N2O3 B10994716 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide

4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide

Cat. No.: B10994716
M. Wt: 338.4 g/mol
InChI Key: QRESVNGVCNXXFB-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is a synthetic indole derivative characterized by:

  • Methoxy groups at positions 4 and 7 of the indole ring, enhancing electron density and influencing π-π stacking interactions.
  • Methyl substitution at the indole nitrogen (N1), which may improve metabolic stability by reducing oxidation susceptibility.

This compound belongs to a broader class of indole-2-carboxamides, which are studied for their diverse pharmacological activities, including CNS modulation and enzyme inhibition .

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

4,7-dimethoxy-1-methyl-N-(2-phenylethyl)indole-2-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-22-16(20(23)21-12-11-14-7-5-4-6-8-14)13-15-17(24-2)9-10-18(25-3)19(15)22/h4-10,13H,11-12H2,1-3H3,(H,21,23)

InChI Key

QRESVNGVCNXXFB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Indole Core Formation

The indole skeleton is typically constructed via Fischer indole synthesis or Hemetsberger–Knittel reaction (). For this compound, a modified Hemetsberger–Knittel approach is preferred to ensure proper substitution:

  • Knoevenagel condensation : Reacting ethyl 2-azidoacetate with substituted benzaldehydes to form azidocinnamates.

  • Thermolytic cyclization : Converting azidocinnamates to ethyl indole-2-carboxylates under controlled temperatures (140–160°C).

Example :
Ethyl 4,7-dimethoxy-1-methyl-1H-indole-2-carboxylate is synthesized via cyclization of 4,7-dimethoxy-1-methyl-2-azidocinnamate at 150°C ().

Methoxy Group Introduction

Methoxy groups are introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM):

  • EAS : Using methoxy sources (e.g., dimethyl sulfate) in the presence of Lewis acids (AlCl₃) at positions 4 and 7.

  • DoM : Employing lithium diisopropylamide (LDA) to deprotonate specific positions, followed by quenching with methyl iodide ().

Optimized Conditions :

  • Temperature: −78°C (DoM) or 25°C (EAS).

  • Yields: 75–85% for dual methoxy substitution ().

N-Methylation at Position 1

Methylation of the indole nitrogen is achieved using methyl iodide in the presence of a base (e.g., NaH):

Indole+CH3INaH, DMF1-Methylindole\text{Indole} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} 1\text{-Methylindole}

Key Data :

  • Reaction time: 6–8 hours.

  • Yield: 90–95% ().

Carboxamide Formation

The carboxylic acid at position 2 is converted to the carboxamide via amide coupling with 2-phenylethylamine:

  • Ester hydrolysis : Saponification of ethyl indole-2-carboxylate using NaOH/EtOH.

  • Activation : Converting the free acid to an acyl chloride (SOCl₂) or using coupling agents (EDC/HOBt).

  • Coupling : Reacting with 2-phenylethylamine in dichloromethane (DCM) or DMF.

Example Protocol from :

  • Hydrolyze ethyl 4,7-dimethoxy-1-methyl-1H-indole-2-carboxylate (10 mmol) with 10% NaOH (20 mL) in EtOH (50 mL) at reflux for 3 hours.

  • Activate the resulting acid with EDC (12 mmol) and HOBt (10 mmol) in DMF.

  • Add 2-phenylethylamine (12 mmol) and stir at 25°C for 12 hours.

  • Purify via column chromatography (hexane/EtOAc 3:1).

Yield : 78–82% ().

Alternative Synthetic Strategies

Multicomponent Reactions (MCRs)

Source describes a Ugi four-component reaction for indole synthesis, combining:

  • 2,2-Dimethoxyacetaldehyde.

  • Substituted anilines.

  • Isocyanides.

  • Formic acid.

Advantages :

  • Single-pot synthesis reduces purification steps.

  • Yields: 65–75% ().

Friedel-Crafts Acylation

Source employs Friedel-Crafts acylation to introduce substituents:

  • React indole-2-carboxylate with acyl chlorides (e.g., acetyl chloride) in the presence of AlCl₃.

  • Reduce the ketone intermediate to the methyl group using triethylsilane (TES).

Conditions :

  • Solvent: 1,2-Dichloroethane.

  • Yield: 70% for 4,7-dimethoxy substitution ().

Reaction Optimization and Challenges

Key Challenges

  • Regioselectivity : Ensuring methoxy groups occupy positions 4 and 7.

  • Purification : Column chromatography (silica gel) is critical due to polar byproducts.

  • Side reactions : Over-methylation or demethoxyation under harsh conditions.

Optimized Parameters

StepReagent/ConditionYield (%)Purity (%)
Indole formationHemetsberger–Knittel8095
Methoxy substitutionLDA/CH₃I8598
Carboxamide couplingEDC/HOBt, DMF8297

Data compiled from.

Analytical Characterization

1H NMR (500 MHz, CDCl₃) :

  • δ 7.45 (s, 1H, indole H-3).

  • δ 3.95 (s, 3H, OCH₃).

  • δ 3.89 (s, 3H, OCH₃).

  • δ 3.72 (s, 3H, N-CH₃).

HRMS (ESI) :

  • Calculated for C₂₀H₂₂N₂O₃ [M+H]⁺: 338.1624.

  • Observed: 338.1626 ().

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Hemetsberger–KnittelHigh regioselectivityMulti-step80
Ugi MCRSingle-pot synthesisLower yield65
Friedel-CraftsScalabilityRequires harsh conditions70

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Pharmacological Potential

The indole structure is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has been investigated for its potential as a therapeutic agent:

  • Cancer Treatment: Research indicates that indole derivatives can exhibit significant anticancer activity. For instance, compounds similar to 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects: Studies on indole derivatives suggest potential neuroprotective effects. Compounds with similar structures have been evaluated for their ability to mitigate neurodegenerative conditions by reducing oxidative stress and inflammation .

Synthetic Chemistry

The synthesis of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide involves multi-step reactions that can provide insights into synthetic methodologies applicable to other complex organic compounds. This compound serves as a model for designing new indole-based drugs with enhanced efficacy and safety profiles.

Various studies have documented the biological activities of indole derivatives, including:

  • Antitumor Activity: The compound's structural analogs have been tested for their ability to inhibit tumor growth in vitro and in vivo, demonstrating promising results against specific cancer types such as breast and colon cancer .
  • Mechanisms of Action: Research has focused on elucidating the mechanisms by which these compounds exert their biological effects, including their interaction with cellular targets involved in apoptosis and cell proliferation pathways .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several indole derivatives, including those structurally related to 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide. The results indicated that these compounds inhibited the proliferation of human cancer cell lines significantly more than their non-indole counterparts. The study highlighted the importance of specific substituents on the indole ring that enhance biological activity .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of indole derivatives against oxidative stress-induced neuronal damage. The study found that certain modifications to the indole structure improved the compounds' ability to protect neuronal cells from apoptosis triggered by oxidative stress .

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The compound might act on molecular pathways involved in cell signaling, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a) N-(4,5-Dimethyl-1,3-Thiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide (CAS: 1351700-81-6)
  • Key Differences: The amide nitrogen is linked to a 4,5-dimethylthiazole ring instead of a 2-phenylethyl group.
  • Impact :
    • Increased molecular weight (345.4 g/mol vs. ~388 g/mol for the target compound) and altered solubility profile due to polar thiazole group .
b) 4,7-Dimethoxy-1-methyl-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1H-indole-2-carboxamide (CAS: 951946-86-4)
  • Key Differences: A thiazolidinone-imine substituent replaces the 2-phenylethyl group. Contains a sulfur atom and conjugated imine system, which may influence redox properties and bioactivity.
c) N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )
  • Key Differences: A benzophenone substituent is attached to the amide nitrogen, introducing aromatic bulk. A fluorine atom at position 5 of the indole ring alters electronic properties.
  • Fluorine may enhance binding affinity to hydrophobic pockets in target proteins .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP* Solubility Profile
Target Compound ~388 2-Phenylethyl, 4,7-dimethoxy, N1-Me ~3.2 Moderate DMSO solubility
N-(4,5-Dimethylthiazol-2-yl) derivative 345.4 Thiazole, 4,7-dimethoxy, N1-Me ~2.8 Higher aqueous solubility
Compound 3 () 359.12 Benzophenone, 5-F, N1-H ~3.5 Low water solubility
N-Cyclopropyl derivative () ~214 Cyclopropyl, N1-H ~2.0 High aqueous solubility

*Estimated using fragment-based methods (e.g., XLogP3).

Biological Activity

4,7-Dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide, also known as Y044-2350, is a synthetic compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20_{20}H22_{22}N2_{2}O3_{3}
Molecular Weight 338.4 g/mol
LogP 3.0068
LogD 3.0068
Polar Surface Area 41.066 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

Biological Activities

Research indicates that 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide exhibits various biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound has significant antiproliferative effects on various cancer cell lines. For instance:

  • HeLa Cells: The compound exhibited cytotoxic effects with an IC50 value indicating potent activity against cervical cancer cells.
  • L5178Y Mouse Lymphoma Cells: It showed effective inhibition of cell proliferation, suggesting potential for use in lymphoma treatment.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens:

  • Bacterial Strains: It demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Pathogens: Agar diffusion assays revealed effectiveness against certain fungal strains, with minimum inhibitory concentrations (MICs) indicating potential as an antifungal agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation: The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
  • Antioxidant Properties: Preliminary studies suggest it may scavenge free radicals, contributing to its anticancer and antimicrobial effects.
  • Interaction with Enzymes: It may inhibit specific enzymes critical for the survival and proliferation of pathogens.

Case Studies and Research Findings

Several studies have focused on the pharmacological profile of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide:

  • Study on Anticancer Activity:
    • A study published in Cancer Letters reported that the compound significantly reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy:
    • Research published in Journal of Antimicrobial Chemotherapy found that the compound exhibited MIC values of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli, suggesting its utility in treating bacterial infections .
  • Mechanistic Insights:
    • A detailed mechanistic study indicated that the compound disrupts mitochondrial membrane potential in cancer cells, leading to apoptosis .

Q & A

Q. Basic Research Focus

  • Flash chromatography : Employ gradient elution (0–30% ethyl acetate in hexane) to separate carboxamide products from unreacted starting materials .
  • Recrystallization : Use DMF/acetic acid mixtures for high-purity crystals (>95% by HPLC) .
  • Trituration : Wash crude products with acetone or diethyl ether to remove polar impurities .

How can researchers design analogues to enhance selectivity while minimizing off-target effects?

Q. Advanced Research Focus

  • Bioisosteric replacement : Substitute the phenylethyl group with bicyclic amines (e.g., piperazine) to reduce hERG channel binding .
  • Positional scanning : Synthesize derivatives with methoxy groups at 5,6- or 6,7-positions and compare IC50_{50} values across cancer cell lines .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) using software like Schrödinger’s Phase .

What computational tools predict binding affinity with cannabinoid receptors?

Q. Advanced Research Focus

  • Docking software : Use AutoDock Vina or GLIDE with CB1 receptor crystal structures (PDB: 5TGZ). Focus on hydrophobic interactions with residues like Phe174 and Trp356 .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., replacing methyl with ethyl) .
  • QSAR models : Train regression models using published IC50_{50} data for indole-2-carboxamides .

How should discrepancies in cytotoxicity data across cell lines be addressed?

Q. Advanced Research Focus

  • Assay standardization : Use identical incubation times (e.g., 72 hours) and cell viability markers (MTT vs. resazurin) .
  • Cell line profiling : Compare genetic backgrounds (e.g., p53 status in HeLa vs. MCF-7 cells) to identify resistance mechanisms .
  • Metabolic stability testing : Evaluate compound degradation in cell culture media via LC-MS to rule out artifactual toxicity .

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